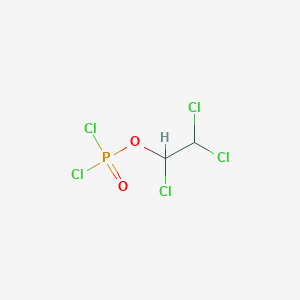
1,2,2-Trichloroethyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichloroethyl phosphorodichloridate is a chemical compound with the molecular formula C2H2Cl5O2P. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorodichloridate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethyl phosphorodichloridate can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. Safety measures are crucial due to the corrosive nature of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichloroethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound reacts with water to produce phosphoric acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodichloridates can be formed.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid and 2,2,2-trichloroethanol.
Scientific Research Applications
1,2,2-Trichloroethyl phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound is utilized in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.
Medicine: Research into potential pharmaceutical applications includes the development of prodrugs and enzyme inhibitors.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,2-Trichloroethyl phosphorodichloridate involves its high reactivity due to the presence of multiple chlorine atoms and the phosphorodichloridate group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl dichlorophosphate: Similar in structure but with different reactivity and applications.
Bis(2,2,2-trichloroethyl) phosphorochloridate: Another related compound with distinct uses in organic synthesis.
Uniqueness
1,2,2-Trichloroethyl phosphorodichloridate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its ability to form various derivatives through substitution reactions sets it apart from other similar compounds.
Properties
CAS No. |
32830-83-4 |
|---|---|
Molecular Formula |
C2H2Cl5O2P |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,1,2-trichloro-2-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2H2Cl5O2P/c3-1(4)2(5)9-10(6,7)8/h1-2H |
InChI Key |
QKCHWPIGTZRBSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)(OP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















